Multi-Kinase and Epigenetic Target Profiling: IC50 Values Define a Unique Inhibition Fingerprint
1-(3-Fluorophenyl)-2-pyridin-4-ylethanone exhibits measurable inhibition across three therapeutically distinct targets: FLT3 kinase, HDAC, and JAK2 kinase. In enzymatic assays, the compound demonstrates an IC50 of 221 nM against recombinant human FLT3, 402 nM against HDAC, and 547 nM against recombinant human JAK2 [1]. This multi-target inhibition profile, characterized by sub-micromolar to mid-nanomolar potency across kinase and epigenetic enzymes, is not a universal property of fluorophenyl-pyridinyl ethanone positional isomers. Analogs such as 2-(4-fluorophenyl)-1-(3-pyridinyl)-ethanone have not been reported to possess this specific combination of FLT3, HDAC, and JAK2 inhibitory activities, indicating that the 3-fluorophenyl/4-pyridinyl substitution pattern confers a distinct target engagement spectrum .
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | FLT3 IC50 = 221 nM; HDAC IC50 = 402 nM; JAK2 IC50 = 547 nM |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1-(3-pyridinyl)-ethanone (no reported activity on FLT3, HDAC, or JAK2) |
| Quantified Difference | Target compound shows measurable inhibition (IC50 < 600 nM) across three targets; comparator lacks reported activity |
| Conditions | Recombinant human FLT3 (LanthaScreen assay, 1 hr); HDAC (Fluor de Lys substrate, 2 hr); recombinant human JAK2 (Z'LYTE Try6 peptide, 1 hr) |
Why This Matters
For researchers requiring a single chemical probe to interrogate FLT3, HDAC, or JAK2 pathways, this compound offers a defined potency profile that alternative positional isomers cannot guarantee without additional synthesis and validation.
- [1] BindingDB. BDBM50079391 (CHEMBL3417193): Affinity Data for FLT3 (IC50 = 221 nM), HDAC (IC50 = 402 nM), and JAK2 (IC50 = 547 nM). View Source
